molecular formula C17H25ClN2O2 B4857628 2-(2-Chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one

2-(2-Chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one

Cat. No.: B4857628
M. Wt: 324.8 g/mol
InChI Key: HTNIFMSWLZIPGX-UHFFFAOYSA-N
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Description

2-(2-Chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxyalkylamines. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-methylphenol and 4-ethylpiperazine.

    Formation of Phenoxyalkylamine: The 2-chloro-5-methylphenol is reacted with an appropriate alkylating agent to form the phenoxyalkylamine intermediate.

    Coupling Reaction: The phenoxyalkylamine intermediate is then coupled with 4-ethylpiperazine under suitable conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.

    Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Ammonia (NH3), thiols (R-SH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxyalkylamines.

Scientific Research Applications

2-(2-Chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors in the body.

    Pathways Involved: It may modulate biochemical pathways related to its therapeutic effects, such as inhibiting enzyme activity or blocking receptor binding.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-5-methylphenoxy)-1-(4-methylpiperazin-1-yl)butan-1-one: Similar structure with a methyl group instead of an ethyl group.

    2-(2-Chloro-5-methylphenoxy)-1-(4-phenylpiperazin-1-yl)butan-1-one: Similar structure with a phenyl group instead of an ethyl group.

Uniqueness

2-(2-Chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.

Properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-1-(4-ethylpiperazin-1-yl)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-4-15(22-16-12-13(3)6-7-14(16)18)17(21)20-10-8-19(5-2)9-11-20/h6-7,12,15H,4-5,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTNIFMSWLZIPGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)CC)OC2=C(C=CC(=C2)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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